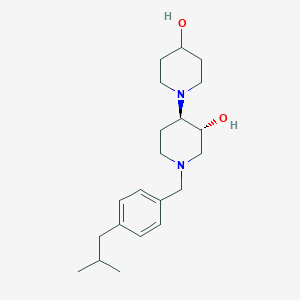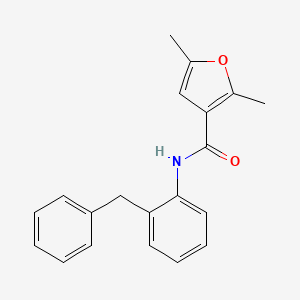
1-(4-methylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This triazole derivative has been widely studied for its unique chemical properties and its ability to interact with biological systems.
作用機序
The mechanism of action of 1-(4-methylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, studies have suggested that the compound interacts with biological systems by inhibiting specific enzymes or proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. This effect has been observed in animal models of inflammation and has shown potential for the treatment of inflammatory diseases. The compound has also been shown to induce apoptosis in cancer cells, which has potential applications in cancer therapy.
実験室実験の利点と制限
One of the advantages of using 1-(4-methylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its unique chemical properties. The compound has shown good stability and solubility in various solvents, making it a suitable candidate for various applications. However, one of the limitations of using the compound is its potential toxicity. Studies have shown that the compound can be toxic to certain cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(4-methylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid. One potential direction is the investigation of its use as a fluorescent probe for biological imaging studies. The compound has shown promising results in this field and has the potential to be used in various imaging techniques. Another future direction is the investigation of its use in metal complexation studies. The compound has shown potential applications in catalysis and may be useful in the development of new catalysts. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of cancer, inflammation, and microbial infections.
Conclusion:
In conclusion, 1-(4-methylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its unique chemical properties, mechanism of action, and potential applications in the treatment of various diseases. While there are still limitations to its use in certain experiments, further studies are needed to fully understand its potential applications and future directions for research.
合成法
The synthesis of 1-(4-methylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 4-methylphenyl hydrazine and ethyl 4-pyridylglyoxylate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography. This method has been widely used in the synthesis of triazole derivatives and has shown good yields and purity.
科学的研究の応用
1-(4-methylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. The compound has also been investigated for its use as a fluorescent probe in biological imaging studies. In addition, it has been used as a ligand in metal complexation studies, which have shown potential applications in catalysis.
特性
IUPAC Name |
1-(4-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-10-2-4-12(5-3-10)19-14(11-6-8-16-9-7-11)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLLISNFTQIZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5061768.png)
![4-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5061772.png)
![N-(4-fluorophenyl)-N'-(5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B5061776.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5061777.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-furamide](/img/structure/B5061781.png)

![4-(2-methoxyethoxy)-1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5061805.png)


![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5061827.png)
![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5061832.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5061837.png)
![(4-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5061850.png)